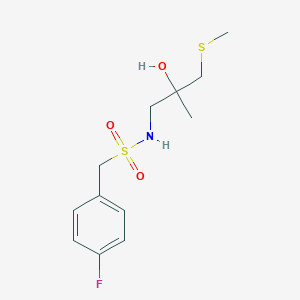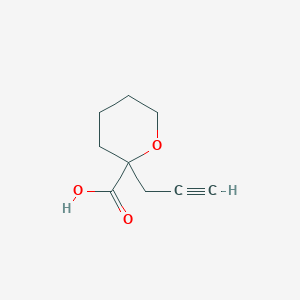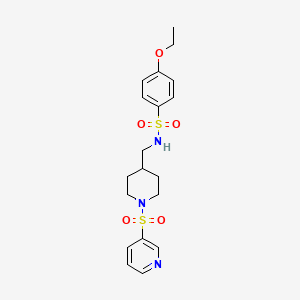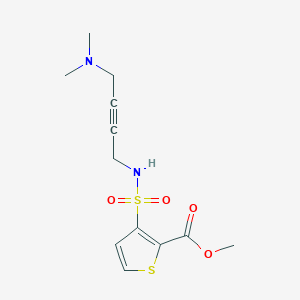
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide, also known as L-690,330, is a compound that has been synthesized for its potential use as a pharmaceutical drug. This compound belongs to the class of sulfonamides, which are widely used in medicine as antibiotics, diuretics, and antidiabetic agents.
Applications De Recherche Scientifique
Flavor and Fragrance Chemistry
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: belongs to the class of pyranone compounds. These compounds often exhibit caramel-like aromas. Compared to maltol (another caramel-like substance), this compound has better water solubility and a more pronounced “sweet” taste. It is significantly associated with the “sweetness” in tobacco smoke, enhancing the overall sweet and smooth sensory experience of cigarettes .
Natural Food Colorant
As consumer concerns about synthetic colorants grow, natural alternatives become essential. 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one serves as a natural substitute for some synthetic dyes. It has been approved for use as a food coloring agent in several countries. Its pleasant taste and water solubility make it an attractive choice for food applications .
Tobacco Industry
In the tobacco industry, this compound is ubiquitous in cigarette smoke. It contributes to the overall sensory profile, enhancing the sweetness and smoothness of tobacco products. Its positive correlation with smoke “sweetness” is well-established .
Analytical Chemistry
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: is employed in analytical chemistry methods. Its distinct properties, such as solubility and stability, make it useful as a standard or reference compound. Researchers use it to calibrate instruments and validate analytical techniques.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S2/c1-12(15,9-18-2)8-14-19(16,17)7-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCPEVWHQNXXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)F)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)


![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)




